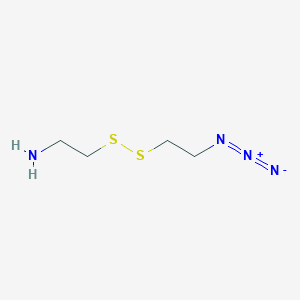

Azidoethyl-SS-ethylamine

描述

Azidoethyl-SS-ethylamine is a chemical compound known for its utility in click chemistry and as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It contains an azide group, which makes it highly reactive and suitable for various chemical reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

准备方法

Synthetic Routes and Reaction Conditions

Azidoethyl-SS-ethylamine can be synthesized through a multi-step process involving the introduction of azide and thiol groups. The synthesis typically involves the following steps:

Formation of Azidoethyl Intermediate: The azidoethyl intermediate is prepared by reacting ethylene oxide with sodium azide under controlled conditions.

Introduction of Thiol Group: The thiol group is introduced by reacting the azidoethyl intermediate with a thiol-containing compound, such as cysteamine, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Azidoethyl-SS-ethylamine undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions

CuAAc Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.

SPAAC Reaction: Does not require a catalyst but uses strained alkynes like DBCO or BCN.

Major Products Formed

CuAAc Reaction: Forms 1,2,3-triazole derivatives.

SPAAC Reaction: Forms similar triazole derivatives but without the need for a copper catalyst

科学研究应用

Bioconjugation

Overview : Azidoethyl-SS-ethylamine is extensively used in bioconjugation techniques, which involve linking biomolecules such as proteins, peptides, and nucleic acids with other functional moieties.

Mechanism : The azide group allows for efficient covalent bonding through click chemistry, enabling the formation of stable conjugates under mild conditions. This property is crucial for creating functionalized biomolecular assemblies for diagnostics and therapeutic applications.

Applications :

- Fluorescent Labeling : Used to tag proteins with fluorescent dyes for imaging studies.

- Affinity Tags : Facilitates the attachment of affinity tags to biomolecules for purification processes.

Chemical Biology

Overview : In chemical biology, this compound acts as a reagent for synthesizing complex molecules.

Compound Libraries : The azido functional group is pivotal for click reactions, allowing researchers to construct diverse compound libraries essential for drug screening and studying molecular interactions.

Proteomic Studies

Overview : This compound plays a significant role in proteomics, particularly in labeling and identifying proteins.

Detection Techniques : By tagging proteins with an azido group, researchers can use click chemistry to attach reporter molecules that enhance detection and quantification capabilities. This application aids in mapping protein interactions and elucidating cellular pathways.

Antibody-Drug Conjugates (ADCs)

Research has shown that ADCs utilizing this compound as a linker exhibit enhanced therapeutic efficacy against various cancer cell lines. For example:

| Cell Line | Percent Inhibition (%) | IC (µM) |

|---|---|---|

| SK-MEL-5 | 91 | 0.62 |

| OVCAR-4 | 71 | 0.53 |

| UO-31 | 60 | 0.49 |

These results indicate significant growth inhibition across different cancer types, showcasing the potential of this compound in targeted cancer therapies.

Cell Cycle Analysis

In vitro studies have demonstrated that compounds linked via this compound can alter cell cycle progression in sensitive cancer cell lines. For instance, one study reported an increase in the S-phase population from 14% to 18% after treatment with an ADC containing this linker, suggesting an inhibition of DNA synthesis.

作用机制

Azidoethyl-SS-ethylamine exerts its effects through its highly reactive azide group, which participates in click chemistry reactions. The azide group can undergo CuAAc and SPAAC reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation .

相似化合物的比较

Similar Compounds

Azidoethyl-SS-ethylalcohol: Similar in structure but contains an alcohol group instead of an amine group.

Azidoethyl-SS-ethylthiol: Contains a thiol group, making it more suitable for thiol-based bioconjugation reactions.

Uniqueness

Azidoethyl-SS-ethylamine is unique due to its combination of azide and thiol groups, which allows it to participate in a wide range of chemical reactions. Its cleavable nature makes it particularly useful in the synthesis of ADCs, where the linker can be selectively cleaved to release the drug payload .

生物活性

Azidoethyl-SS-ethylamine (CAS: 1807512-40-8) is a compound that has garnered attention in the fields of chemical biology and bioconjugation due to its unique structural features, including an azide group (-N3) and a disulfide linker (-SS-). These functional groups facilitate rapid and efficient reactions, making this compound particularly valuable for applications in drug delivery and protein labeling.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 178.28 g/mol |

| CAS Number | 1807512-40-8 |

| Purity | ≥95% |

Azide Group (-N3) : This reactive moiety allows for the formation of stable covalent bonds through Click Chemistry , which is essential for the conjugation of biomolecules. This process enables the linking of drugs to antibodies or other targeting moieties, enhancing specificity and efficacy in therapeutic applications.

Disulfide Linker (-SS-) : The presence of a disulfide bond provides a reversible conjugation mechanism. This characteristic is crucial for creating antibody-drug conjugates (ADCs) that can release their cytotoxic payloads in response to specific intracellular conditions, such as the presence of reducing agents in cancer cells.

Applications in Drug Delivery

This compound plays a significant role in the development of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. The compound's ability to form stable linkages with antibodies allows for targeted therapy, which is particularly beneficial in treating various cancers.

Case Studies

- Antibody-Drug Conjugates (ADCs) : Research has demonstrated that ADCs utilizing this compound as a linker exhibit enhanced therapeutic efficacy against cancer cell lines. For instance, studies have shown that ADCs with this linker can achieve significant growth inhibition across multiple cancer types, including melanoma and ovarian cancer .

- Cell Cycle Analysis : In vitro studies have indicated that compounds linked via this compound can alter cell cycle progression in sensitive cancer cell lines. For example, one study reported an increase in the S-phase population from 14% to 18% after treatment with an ADC containing this linker, suggesting an inhibition of DNA synthesis .

Biological Activity

The biological activity of this compound has been characterized through various assays:

| Cell Line | Percent Inhibition (%) | IC (µM) |

|---|---|---|

| SK-MEL-5 | 91 | 0.62 |

| OVCAR-4 | 71 | 0.53 |

| UO-31 | 60 | 0.49 |

These results indicate that this compound can effectively inhibit tumor cell proliferation across different cancer models, showcasing its potential as a therapeutic agent.

常见问题

Basic Research Questions

Q. What are the key structural and functional groups in Azidoethyl-SS-ethylamine, and how do they influence its reactivity in bioconjugation?

- Methodological Answer : The compound contains three critical groups:

- Azide (-N₃) : Enables click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for site-specific conjugation .

- Disulfide (-S-S-) : Cleavable under reducing conditions (e.g., glutathione (GSH) in cellular environments), enabling controlled release applications .

- Amine (-NH₂) : Reacts with NHS esters, carbonyl groups, or carboxylic acids for covalent bonding .

Q. What storage and handling protocols are critical for maintaining this compound stability?

- Methodological Answer :

- Storage : -20°C in airtight, light-protected containers to prevent azide degradation and disulfide reduction .

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) to avoid hydrolysis. Minimize freeze-thaw cycles for lyophilized forms .

Q. How does this compound solubility vary across solvents, and what solvent systems optimize its use in bioconjugation?

- Methodological Answer :

| Solvent | Solubility | Optimal Use Case |

|---|---|---|

| DMSO/DMF | High | Reaction media for NHS ester coupling |

| Water | Moderate | Aqueous-phase click chemistry (e.g., with DBCO) |

| THF | High | Organic-phase synthesis |

- Experimental Design : Pre-dissolve in DMSO for aqueous reactions to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) for nanoparticle formulations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in disulfide bond cleavage efficiency under physiological vs. experimental conditions?

- Methodological Answer :

- Controlled Reductive Environments : Compare cleavage kinetics using:

- Physiological GSH (1–10 mM, pH 7.4) vs. Chemical Reducers (e.g., DTT, TCEP).

- Analytical Tools : HPLC-MS to quantify cleavage products and Ellman’s assay to measure free thiols .

- Data Interpretation : Lower cleavage rates in physiological GSH may require adjuvant strategies (e.g., pH-sensitive linkers) to enhance drug release .

Q. What strategies optimize this compound-mediated crosslinking in stimuli-responsive drug delivery systems?

- Methodological Answer :

- Dual-Functional Crosslinking : Combine azide-alkyne "click" chemistry for stability with disulfide cleavage for redox-sensitive release .

- Kinetic Analysis : Use fluorescence quenching (e.g., FITC-labeled compounds) to monitor crosslinking density and payload release .

- Troubleshooting : If premature cleavage occurs, test alternative spacers (e.g., PEG) to sterically shield disulfide bonds .

Q. How do researchers validate the biocompatibility and off-target effects of this compound in cellular models?

- Methodological Answer :

- Cytotoxicity Assays : MTT or Live/Dead staining post-treatment (typical concentration range: 0.1–100 µM) .

- Off-Target Analysis : Use competitive inhibitors (e.g., free azide or amine blockers) in flow cytometry to assess non-specific binding .

- Data Contradiction Note : If cytotoxicity is observed, modify the compound with hydrophilic PEG chains to improve biocompatibility .

Q. What advanced analytical techniques are essential for characterizing this compound conjugation efficiency and product purity?

- Methodological Answer :

- Quantitative NMR : Compare integration of azide (δ 3.5–4.0 ppm) and amine (δ 1.5–2.5 ppm) protons pre/post-reaction .

- MALDI-TOF MS : Detect mass shifts (e.g., +178 Da for compound addition) in conjugated biomolecules .

- HPLC-PDA : Monitor unreacted starting materials and byproducts (e.g., NHS esters) with C18 reverse-phase columns .

属性

IUPAC Name |

2-(2-azidoethyldisulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLWTYKOHAVGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296848 | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807512-40-8 | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。